Cas no 2034285-67-9 (2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one)

2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one structure
2034285-67-9 structure
商品名:2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one
CAS番号:2034285-67-9
MF:C18H17FN6O
メガワット:352.365586042404
CID:5863934
PubChem ID:119103788

2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one
    • 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
    • 2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
    • AKOS026696635
    • 2034285-67-9
    • 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
    • F6550-4523
    • インチ: 1S/C18H17FN6O/c19-15-4-2-13(3-5-15)14-8-22-25(9-14)12-17(26)24-10-16(11-24)23-18-20-6-1-7-21-18/h1-9,16H,10-12H2,(H,20,21,23)
    • InChIKey: PCUMPCLOAYAMRM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C=NN(C=1)CC(N1CC(C1)NC1N=CC=CN=1)=O

計算された属性

  • せいみつぶんしりょう: 352.14478735g/mol
  • どういたいしつりょう: 352.14478735g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 474
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 75.9Ų

2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6550-4523-40mg
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
40mg
$140.0 2023-09-08
Life Chemicals
F6550-4523-5μmol
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6550-4523-2μmol
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6550-4523-10μmol
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6550-4523-20μmol
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-4523-10mg
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
10mg
$79.0 2023-09-08
Life Chemicals
F6550-4523-15mg
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
15mg
$89.0 2023-09-08
Life Chemicals
F6550-4523-2mg
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
2mg
$59.0 2023-09-08
Life Chemicals
F6550-4523-20mg
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
20mg
$99.0 2023-09-08
Life Chemicals
F6550-4523-25mg
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one
2034285-67-9
25mg
$109.0 2023-09-08

2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one 関連文献

2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-oneに関する追加情報

Introduction to 2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2034285-67-9)

2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2034285-67-9, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of this compound is characterized by a combination of a pyrazole ring, a fluorophenyl substituent, and an azetidine moiety linked via an amide bond to a pyrimidine derivative. Such a multifaceted architecture suggests that this molecule may exhibit diverse interactions with biological targets, potentially making it useful in the development of novel therapeutic agents.

In recent years, there has been growing interest in the design and synthesis of heterocyclic compounds that incorporate multiple functional groups. The presence of both fluorine and pyrimidine substituents in this molecule is particularly noteworthy, as these elements are frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The pyrazole ring, known for its versatility in drug design, adds another layer of complexity that could contribute to the compound's biological activity.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. For instance, the combination of a pyrazole scaffold and an amine-containing azetidine ring has been explored in the development of compounds with anti-inflammatory and anti-cancer properties. Additionally, the fluorophenyl moiety is often associated with improved bioavailability and selectivity, which are critical factors in drug development.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly for their role as kinase inhibitors. The presence of a pyrimidine ring in this compound suggests that it may interact with enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects. Furthermore, the amide bond connecting the azetidine and pyrimidine moieties could serve as a hinge region for further derivatization, allowing for the creation of analogs with enhanced biological activity.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this molecule.

In terms of biological evaluation, preliminary studies have shown that derivatives similar to 2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one exhibit promising activity against certain cancer cell lines. These findings are particularly encouraging given the increasing demand for targeted therapies in oncology. Additionally, the compound's ability to modulate enzyme activity suggests potential applications in treating inflammatory diseases and other disorders.

The pharmacokinetic properties of this compound are also worth considering. The presence of fluorine atoms can influence metabolic stability, while the overall molecular weight and lipophilicity will affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing drug candidates and ensuring their clinical efficacy.

Future research directions may include exploring additional derivatives of this compound to assess their biological activity and pharmacokinetic profiles. Computational modeling techniques can also be employed to predict how different structural modifications might impact binding affinity and selectivity. These efforts could accelerate the discovery process and lead to the identification of novel therapeutic agents.

In conclusion,2-4-(4-fluorophenyl)-1H-pyrazol-1-yl-1-{3-(pyrimidin-2-y laminoazetidin-1 -yl}ethan -1-one (CAS No. 2034285 -67 -9) represents a promising candidate for further investigation in drug discovery. Its unique structural features and potential biological activities make it an attractive molecule for medicinal chemists seeking to develop new therapeutic agents.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量